3-[2-(4-chlorophenoxy)phenyl]propanoic Acid
Description
3-[2-(4-Chlorophenoxy)phenyl]propanoic Acid is a synthetic organic compound characterized by a propanoic acid backbone substituted with a phenyl ring at the β-position. This phenyl ring is further modified with a 4-chlorophenoxy group at the ortho position. Its structure combines lipophilic (chlorophenoxy and phenyl groups) and hydrophilic (carboxylic acid) regions, making it a candidate for drug development, particularly in oncology and metabolic disorders.
Properties
IUPAC Name |
3-[2-(4-chlorophenoxy)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c16-12-6-8-13(9-7-12)19-14-4-2-1-3-11(14)5-10-15(17)18/h1-4,6-9H,5,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRZXMDTEJGFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenoxy)phenyl]propanoic acid typically involves the reaction of 4-chlorophenol with 2-bromophenylpropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the brominated carbon, resulting in the formation of the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-chlorophenoxy)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-[2-(4-chlorophenoxy)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[2-(4-chlorophenoxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can modulate the activity of these targets, leading to changes in cellular pathways and physiological effects . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Physicochemical and Pharmacokinetic Differences
- Lipophilicity: The 4-chlorophenoxy group in the target compound enhances membrane permeability compared to 3-(4-chlorophenyl)propanoic acid, which lacks the ether linkage .
- Acidity: The carboxylic acid group (pKa ~4.5) ensures ionization at physiological pH, promoting solubility. In contrast, sulfonylamino derivatives (e.g., ) exhibit lower acidity (pKa ~6.5), affecting tissue distribution .
- Stereochemical Effects: The (S)-enantiomer of lifitegrast, a related propanoic acid derivative, shows superior ocular bioavailability compared to the (R)-form, underscoring the importance of chirality in drug design .
Key Research Insights
- Substituent Position Matters: Meta-substituted chlorophenoxy derivatives (e.g., 2-(3-chlorophenoxy)propanoic acid) show reduced receptor affinity compared to para-substituted analogs .
- Functional Group Diversity : Introducing hydroxyl or sulfonyl groups alters metabolic pathways. For instance, hydroxylated derivatives () are more prone to phase II conjugation, while sulfonamides () resist enzymatic degradation .
- Therapeutic Potential: Compounds like this compound are promising scaffolds for non-genomic retinoid signaling modulators, offering alternatives to traditional retinoids with fewer side effects .
Biological Activity
3-[2-(4-chlorophenoxy)phenyl]propanoic acid is an organic compound with significant biological activity, primarily studied for its potential as an inhibitor in various enzymatic pathways. This article explores its chemical properties, biological mechanisms, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₃ClO₃, with a molecular weight of 276.72 g/mol. The compound features a propanoic acid backbone linked to a phenyl group that is substituted with a 4-chlorophenoxy moiety. This unique structure enhances its biological activity compared to non-substituted analogs.
Research indicates that compounds similar to this compound may function as histone deacetylase inhibitors (HDACIs) , which are crucial in cancer therapy by modulating gene expression through epigenetic changes. The presence of the chlorinated phenoxy group significantly influences its pharmacokinetic properties and binding interactions within biological systems.
Anticancer Properties
Studies have shown that this compound exhibits anticancer properties. It has been observed to inhibit cell viability in various cancer cell lines. For example, compounds structurally related to it have demonstrated the ability to reduce A549 lung cancer cell viability by up to 50% . The mechanism involves interference with cellular processes that regulate proliferation and apoptosis.
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Similar compounds containing the 4-chlorophenoxy group have shown promise in reducing inflammation, suggesting potential applications in treating inflammatory diseases.
Comparative Analysis with Related Compounds
A comparative analysis of structurally related compounds reveals significant differences in biological activity due to variations in substituents on the phenolic ring. Below is a table summarizing some of these compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(4-Chlorophenyl)propanoic Acid | C₉H₉ClO₂ | Simple structure with fewer rings |
| 3-Hydroxy-2-phenylpropanoic Acid | C₉H₁₀O₃ | Hydroxy group enhances solubility |
| 3-(4-Fluorophenyl)propanoic Acid | C₉H₉F O₂ | Fluorine substitution alters reactivity |
| 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic Acid | C₂₄H₂₃F N O₄ | Triple-acting PPAR agonist |
The unique feature of this compound lies in its chlorinated phenoxy group, which enhances its biological activity compared to non-substituted analogs.
Case Studies and Research Findings
- Histone Deacetylase Inhibition : A study demonstrated that derivatives of this compound showed potent HDAC inhibition, leading to reduced proliferation in HeLa cells with IC50 values ranging from 0.69 μM to 11 μM, indicating promising anticancer potential compared to standard chemotherapeutics like doxorubicin .
- Antioxidant Activity : Another research effort evaluated the antioxidant properties of related compounds using DPPH radical scavenging assays, revealing that some derivatives exhibited significant antioxidant capabilities, which could complement their anticancer effects .
Q & A
[Basic] What safety protocols are recommended for handling 3-[2-(4-chlorophenoxy)phenyl]propanoic acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE):
- Wear acid-resistant gloves (e.g., nitrile or neoprene) and lab coats to prevent dermal exposure, as structural analogs like 2-(2,4-dichlorophenoxy)propionic acid are absorbed through the skin .
- Use indirect-vent, splash-resistant goggles and face shields when handling liquid formulations to avoid ocular exposure .
- Decontamination:
- Exposure Monitoring:
- Conduct routine air sampling and biomonitoring for occupational exposure, referencing OSHA standards (29 CFR 1910.1020) for record-keeping .
[Basic] What synthetic routes are commonly employed for synthesizing this compound?
Methodological Answer:
- Esterification and Hydrolysis:
- Start with 4-chlorophenol and 2-phenylpropanoic acid derivatives. Use coupling agents like DCC (dicyclohexylcarbodiimide) to form phenoxy linkages, followed by acid-catalyzed hydrolysis to yield the propanoic acid moiety .
- Example: For analogs like 2-(4-ethylphenyl)propanoic acid, Friedel-Crafts alkylation or Ullmann coupling are employed to attach aromatic groups .
- Purification:
[Advanced] How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during structural elucidation?
Methodological Answer:
- Multi-Technique Validation:
- Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to cross-verify molecular peaks and fragmentation patterns. For example, isotopic patterns in MS can distinguish chlorine-containing fragments .
- Use 2D-NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions, common in chlorophenoxy derivatives .
- Computational Modeling:
[Advanced] What methodologies are used to assess the compound’s potential carcinogenicity and metabolic pathways?
Methodological Answer:
- In Vitro Toxicity Assays:
- Conduct Ames tests (with/without metabolic activation via S9 liver homogenate) to evaluate mutagenicity. Structural analogs like 2-(4-chloro-2-methylphenoxy)propionic acid show carcinogenic potential, necessitating similar protocols .
- Use human hepatocyte cultures or microsomal preparations to study cytochrome P450-mediated metabolism. Monitor metabolites via LC-MS/MS .
- Dermal Absorption Studies:
[Basic] Which analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
[Advanced] How can researchers optimize reaction yields in large-scale synthesis while minimizing impurities?
Methodological Answer:
- Process Parameters:
- Impurity Profiling:
[Advanced] What experimental designs are suitable for studying the compound’s anti-inflammatory mechanisms?
Methodological Answer:
- In Vivo Models:
- Molecular Docking:
- Cytokine Profiling:
[Basic] How should the compound be stored to ensure long-term stability?
Methodological Answer:
- Conditions:
- Stability Monitoring:
- Perform accelerated degradation studies (40°C/75% RH for 6 months) and analyze via HPLC every 30 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
